3-BTD

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C16H9NO4S |

|---|---|

分子量 |

311.3 g/mol |

IUPAC 名称 |

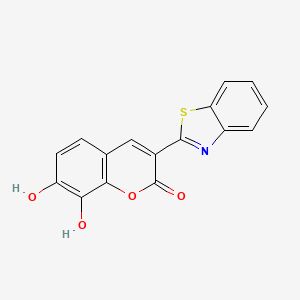

3-(1,3-benzothiazol-2-yl)-7,8-dihydroxychromen-2-one |

InChI |

InChI=1S/C16H9NO4S/c18-11-6-5-8-7-9(16(20)21-14(8)13(11)19)15-17-10-3-1-2-4-12(10)22-15/h1-7,18-19H |

InChI 键 |

LFJBGQYAGFAGNW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)O)OC3=O |

产品来源 |

United States |

Foundational & Exploratory

3-Benzothiazole-daphnetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzothiazole-daphnetin is a synthetic derivative of daphnetin (B354214), a naturally occurring coumarin (B35378). This document provides a comprehensive technical overview of its synthesis, antioxidant properties, and potential therapeutic applications based on the biological activities of its parent compounds. While specific data on the broader biological effects of 3-Benzothiazole-daphnetin are limited, this guide consolidates the available information and provides a basis for future research and development.

Chemical Properties and Synthesis

3-Benzothiazole-daphnetin, also known as 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one, is a hybrid molecule incorporating the structural features of both daphnetin and benzothiazole (B30560).

Synthesis

The synthesis of 3-Benzothiazole-daphnetin is achieved through a multi-step process starting from 2,3,4-trihydroxybenzaldehyde (B138039). The key steps involve a Knoevenagel condensation to introduce various substituents at the C-3 position of the daphnetin core.[1]

Experimental Protocol: Synthesis of 3-Benzothiazole-daphnetin

The synthesis of 3-substituted daphnetin derivatives, including the benzothiazole analog, is based on the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde with compounds containing an active methylene (B1212753) group.[1] While the specific detailed protocol for the final benzothiazole introduction is not exhaustively described in the primary literature, the general approach is outlined.

Workflow for the Synthesis of 3-Substituted Daphnetin Derivatives

Caption: General synthetic workflow for 3-substituted daphnetin derivatives.

Biological Activity

The primary biological activity reported for 3-Benzothiazole-daphnetin is its antioxidant potential.[1] The therapeutic potential of this compound can be further inferred from the known biological activities of its parent molecules, daphnetin and benzothiazole derivatives.

Antioxidant Activity

3-Benzothiazole-daphnetin has been evaluated for its antioxidant activity using several in vitro assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP).[1]

Table 1: Antioxidant Activity of 3-Benzothiazole-daphnetin and Parent Compound Daphnetin

| Compound | DPPH EC50 (μM) | ABTS EC50 (μM) | FRAP (TEAC) |

| Daphnetin | 46.20 | 72.38 | >1 |

| 3-Benzothiazole-daphnetin | Slightly reduced vs Daphnetin | Slightly reduced vs Daphnetin | >1 |

Source: Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents.[1] Note: The original paper states that the introduction of a strong electron-withdrawing benzothiazole to the C-3 position resulted in slightly reduced antioxidant activity compared to daphnetin.[1] Exact EC50 values for the benzothiazole derivative were not explicitly provided in the main text.

Experimental Protocols: Antioxidant Assays

-

DPPH Radical Scavenging Assay: A solution of the test compound is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.[1][2] The mixture is incubated at room temperature, and the absorbance is measured at 517 nm.[3] The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control.[2]

-

ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate.[1] The test compound is then added to the ABTS radical solution, and the absorbance is measured at 734 nm.[4] The scavenging activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2] The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and ferric chloride, is mixed with the test compound. The formation of the ferrous-TPTZ complex results in a blue color, which is measured spectrophotometrically at 593 nm.[3]

Potential Anticancer Activity

While not directly tested on 3-Benzothiazole-daphnetin, both daphnetin and various benzothiazole derivatives have demonstrated significant anticancer properties.[5][6][7][8] Daphnetin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.[5] Benzothiazole derivatives have also been extensively studied as anticancer agents, with some compounds showing potent activity against a range of cancer cell lines.[7][8] Coumarin-benzothiazole hybrids have shown promising antitumor activity in NCI-60 cell line screens.[9]

Potential Anti-inflammatory Activity

Daphnetin exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling pathways such as NF-κB.[5][10][11] It has been shown to be effective in animal models of inflammatory diseases.[10] The benzothiazole nucleus is also a common scaffold in molecules with anti-inflammatory properties.[12]

Potential Antimicrobial Activity

Benzothiazole derivatives are well-known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14][15][16][17] Hybrid molecules incorporating both coumarin and benzothiazole moieties have also been synthesized and evaluated for their antimicrobial and antimycobacterial activities, with some compounds showing remarkable efficacy.[18][19]

Mechanism of Action (Hypothesized)

Based on the known mechanisms of daphnetin, 3-Benzothiazole-daphnetin could potentially exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Hypothetical Signaling Pathway for the Biological Activity of 3-Benzothiazole-daphnetin

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effects of 3-Benzothiazole-daphnetin on the PI3K/Akt/mTOR and NF-κB pathways.

Future Directions

3-Benzothiazole-daphnetin represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Biological Evaluation: Systematic screening of 3-Benzothiazole-daphnetin for its anticancer, anti-inflammatory, and antimicrobial activities using a wide range of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the biological activities of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of 3-Benzothiazole-daphnetin to determine its suitability for further development.

Conclusion

3-Benzothiazole-daphnetin is a synthetic coumarin derivative with demonstrated antioxidant activity. Based on the extensive pharmacological profiles of its parent compounds, daphnetin and benzothiazole, it holds significant potential for further investigation as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic utility of this promising molecule.

References

- 1. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

- 6. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular modeling and biological investigation of novel s-triazine linked benzothiazole and coumarin hybrids as antimicrobial and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the 3-BTD COMT Probe: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) fluorescent probe for Catechol-O-methyltransferase (COMT). It covers the core mechanism of action, available quantitative data, and generalized experimental protocols for its use in assessing COMT activity and screening for inhibitors.

Core Mechanism of Action

This compound is a novel fluorescent probe designed as a substrate for Catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines and other catechol-containing compounds.[1][2] The fundamental principle of the this compound probe lies in its transformation from a non-fluorescent molecule into a highly fluorescent product upon enzymatic action by COMT.

The reaction proceeds via an ordered sequential mechanism involving multiple substrates.[3][4] This mechanism can be broken down into the following key steps:

-

Binding of Co-factor: The reaction is initiated by the binding of the methyl donor, S-adenosyl-l-methionine (SAM), to the COMT enzyme.[3]

-

Divalent Cation Binding: Subsequently, a magnesium ion (Mg²⁺) binds to the COMT-SAM complex. The binding of Mg²⁺ is believed to induce a conformational change in the enzyme's catechol-binding site, which prepares it for the substrate.[3]

-

Substrate Binding: The this compound probe then docks into the modified active site, forming a quaternary complex: COMT-SAM-Mg²⁺-3-BTD.[3]

-

Methyl Transfer: Within this complex, COMT catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of the this compound catechol moiety.[2][3] Molecular docking simulations suggest that the transfer occurs regioselectively to the C-8 phenolic group due to its closer proximity to the methyl group of SAM within the active site.[5]

-

Product Formation and Fluorescence: This methylation results in the formation of a single, highly fluorescent product, 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD).[3][4]

-

Ordered Dissociation: Finally, the products are released in a specific order: first the fluorescent product 3-BTMD, followed by Mg²⁺, and lastly the demethylated co-factor, S-adenosyl-l-homocysteine (SAH).[3]

The intensity of the resulting fluorescence is directly proportional to the amount of 3-BTMD produced, which in turn reflects the enzymatic activity of COMT. This ultrasensitive fluorescent response allows for real-time monitoring of enzyme kinetics and the evaluation of COMT modulators.[1][4]

Signaling Pathway and Mechanism Diagram

The following diagram illustrates the ordered sequential kinetic mechanism of COMT with the this compound probe.

Quantitative Data

The this compound probe exhibits high catalytic efficiency, making it a sensitive tool for COMT activity measurement. The fluorescence intensity shows a good linear relationship with increasing concentrations of recombinant COMT.[5]

| Parameter | Value | Enzyme Source | Notes |

| Catalytic Efficacy (Vmax/Km) | 56.3 mL·min⁻¹·mg⁻¹ | U87-MG S9 Fraction | This catalytic efficacy is noted to be significantly higher than other reported COMT substrates, such as dopamine (B1211576) (296-fold higher).[4] |

| Km (Michaelis Constant) | Near-identical to human COMT | U87-MG S9 Fraction | Implies COMT is the primary enzyme for this compound methylation in these cells.[4] |

| IC₅₀ (Tolcapone) | ~0.34 μg/mL | Pu-erh tea extract | Example of inhibitor screening using the this compound probe assay.[3] |

Experimental Protocols

While specific, detailed protocols require access to primary literature supplements, the following generalized methodologies for a COMT activity assay and an inhibitor screening workflow can be derived from the available information.[4][5]

A. General COMT Activity Assay

This protocol outlines the basic steps to measure COMT activity using the this compound probe.

-

Reagent Preparation:

-

Prepare a phosphate (B84403) buffer solution (e.g., 50 mM, pH 7.4).

-

Prepare stock solutions of this compound, S-adenosyl-L-methionine (SAM), and MgCl₂ in appropriate solvents.

-

Prepare the enzyme solution (e.g., recombinant human S-COMT or liver S9 fractions) in buffer.

-

-

Assay Procedure:

-

In a microplate well, add the buffer, MgCl₂, and the enzyme solution.

-

Add the this compound probe solution to the well.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).

-

Initiate the enzymatic reaction by adding the SAM solution.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 6-10 minutes).

-

Stop the reaction, typically by adding an acid or a solvent like acetonitrile.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the product (3-BTMD) using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate COMT activity based on a standard curve generated with known concentrations of 3-BTMD.

-

B. COMT Inhibitor Screening Workflow

This workflow adapts the activity assay to screen for potential COMT inhibitors.

Applications and Advantages

The this compound probe is a powerful tool for neurobiology and pharmacology research, with several key applications:

-

High-Throughput Screening (HTS): Its sensitive fluorescent readout makes it ideal for rapidly screening large libraries of compounds to identify novel COMT inhibitors.[1]

-

Enzyme Kinetics Studies: The probe allows for detailed investigation of COMT's kinetic mechanism and the characterization of different types of inhibitors (e.g., competitive, non-competitive).[3][4]

-

Interspecies Comparisons: this compound has been used to investigate differences in COMT activity and inhibition across various species, which is crucial for preclinical drug development.[1][6]

-

Biological Imaging: As a fluorescent probe, this compound holds potential for visualizing COMT activity in situ within complex biological samples and potentially in living cells.[1][4]

The primary advantage of this compound over traditional methods is its high sensitivity, specificity for COMT, and the simplicity of a fluorescence-based assay, which avoids the need for more complex techniques like LC-MS/MS for routine screening.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Systems pharmacogenomics – gene, disease, drug and placebo interactions: a case study in COMT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Principle of 3-BTD Fluorescence for COMT Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of the two-photon fluorescent probe, 3-Benzothiazole-daphnetin (3-BTD), for the sensitive detection of Catechol-O-methyltransferase (COMT) activity. This technology offers significant advantages for high-throughput screening of COMT inhibitors and for biological imaging of endogenous COMT in living cells and tissues.

Core Principle: Fluorescence Activation upon Methylation

The fundamental principle of the this compound assay lies in a specific enzymatic reaction that triggers a significant change in fluorescence. This compound, a derivative of daphnetin, is essentially non-fluorescent. However, in the presence of the enzyme Catechol-O-methyltransferase (COMT), a methyl group is transferred from the co-substrate S-adenosyl-L-methionine (SAM) to the catechol moiety of the this compound molecule. This enzymatic methylation, which occurs specifically at the C-8 phenolic group, results in the formation of a highly fluorescent product, 3-O-methyl-BTD (3-BTMD). The intensity of the resulting fluorescence is directly proportional to the COMT activity, allowing for quantitative measurement.[1][2]

The enzymatic reaction can be summarized as follows:

This compound (non-fluorescent) + SAM --(COMT, Mg²⁺)--> 3-BTMD (fluorescent) + S-adenosyl-L-homocysteine (SAH)

This method provides a sensitive and selective means to monitor COMT activity in real-time and in complex biological matrices.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters associated with the this compound fluorescence assay for COMT detection.

Table 1: Kinetic Parameters of this compound for Human S-COMT

| Parameter | Value | Unit | Source |

| Km (Michaelis Constant) | 0.83 ± 0.11 | µM | [1] |

| Vmax (Maximum Velocity) | 1.12 ± 0.05 | nmol/min/mg protein | [1] |

Table 2: Photophysical Properties of this compound and 3-BTMD

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) |

| This compound | ~390 nm | - | Negligible |

| 3-BTMD | ~390 nm | ~510 nm | Not explicitly reported in the reviewed literature. |

Note: While the specific quantum yield for 3-BTMD is not available in the reviewed literature, related benzothiazole (B30560) derivatives have reported quantum yields ranging from low to very high depending on their structure and environment.

Experimental Protocols

This section outlines a detailed methodology for a standard in vitro COMT activity assay using the this compound fluorescent probe.

Reagents and Solutions

-

Phosphate Buffer Saline (PBS): 50 mM, pH 7.4

-

Recombinant Human S-COMT: Working solution of 2.0 µg/mL in PBS

-

Magnesium Chloride (MgCl₂): 5 mM in PBS

-

Dithiothreitol (DTT): 1 mM in PBS

-

S-adenosyl-L-methionine (SAM): 200 µM in PBS

-

This compound Probe: 2 µM in PBS (prepare from a stock solution in DMSO)

-

Test Compounds (for inhibitor screening): Various concentrations prepared from a stock solution in DMSO.

Assay Procedure for IC₅₀ Determination

-

Reaction Mixture Preparation: In a 96-well microplate, prepare a 200 µL reaction mixture containing:

-

Recombinant human S-COMT (to a final concentration of 2.0 µg/mL)

-

MgCl₂ (5 mM)

-

DTT (1 mM)

-

This compound (2 µM)

-

Varying concentrations of the test compound (e.g., from 0.125 to 20 µM).

-

PBS to a final volume of 190 µL.

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 3 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of SAM solution (final concentration 200 µM).

-

Incubation: Incubate the reaction at 37°C for 6 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set at approximately 390 nm and 510 nm, respectively.

-

Data Analysis: Calculate the residual COMT activity using the formula: (Fluorescence with inhibitor / Fluorescence with DMSO control) x 100%. The IC₅₀ value can then be determined by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Assay Procedure

-

Reaction Conditions: The kinetic assay is performed at 37°C for 4 minutes.

-

Component Concentrations:

-

Human S-COMT: 2.0 µg/mL

-

SAM: 200 µM

-

This compound: Various concentrations ranging from 0.02 to 5.0 µM.

-

-

Data Acquisition: Measure the rate of this compound O-methylation, expressed as nanomoles of 3-BTMD formed per minute per milligram of recombinant human S-COMT protein.

-

Data Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway of COMT and this compound Interaction

Caption: Ordered sequential mechanism of COMT-catalyzed this compound methylation.

Experimental Workflow for COMT Detection

Caption: Step-by-step workflow for in vitro COMT activity measurement.

Logical Relationship of the Fluorescence Mechanism

Caption: Conversion from a non-fluorescent to a fluorescent state.

References

The Advent of 3-Benzothiazole-Daphnetin: A Novel Coumarin Derivative in Drug Discovery

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Daphnetin (B354214), a naturally occurring dihydroxycoumarin, has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] This has spurred significant interest in the development of novel daphnetin derivatives with enhanced therapeutic potential. Among these, 3-benzothiazole-daphnetin has emerged as a compound of interest, leveraging the synergistic bioactivities of both the coumarin (B35378) and benzothiazole (B30560) scaffolds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 3-benzothiazole-daphnetin and related derivatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction: The Therapeutic Promise of Daphnetin and its Derivatives

Daphnetin (7,8-dihydroxycoumarin) is a coumarin derivative found in various plants of the Daphne genus.[2] It has been traditionally used in Chinese medicine for the treatment of various ailments, including coagulation disorders and rheumatoid arthritis.[2][3] Modern scientific investigation has revealed a wide spectrum of biological activities for daphnetin, such as anticancer, anti-inflammatory, antibacterial, and anti-arthritic effects.[4][5] The therapeutic potential of daphnetin has led to extensive research into its mechanisms of action and the synthesis of novel derivatives to improve its pharmacological profile.[5]

The modification of the daphnetin scaffold, particularly at the C-3 and C-4 positions, has been a key strategy in the development of new drug candidates.[6] The introduction of various substituents at these positions has been shown to modulate the compound's antioxidant and other biological activities.[6] The benzothiazole moiety, a heterocyclic scaffold known for its broad range of biological activities including anticancer and antimicrobial effects, represents a particularly interesting substituent for derivatization.[7][8][9] The conjugation of benzothiazole to the daphnetin core is a promising strategy for the development of novel therapeutic agents.

Synthesis of 3-Benzothiazole-Daphnetin Derivatives

The synthesis of 3-substituted daphnetin derivatives, including those bearing a benzothiazole group, is primarily achieved through Knoevenagel condensation.[10] The general synthetic route involves the reaction of 2,3,4-trihydroxybenzaldehyde (B138039) with a compound containing an active methylene (B1212753) group.[10]

General Experimental Protocol for Synthesis

The synthesis of 3-benzothiazole (B1448752) daphnetin derivatives can be achieved through a multi-step process. A representative protocol is outlined below, based on established methodologies for daphnetin derivatization[10]:

-

Synthesis of an intermediate: An initial step may involve the introduction of a reactive group at the C-3 position of the daphnetin precursor.

-

Introduction of the benzothiazole moiety: A key step involves the reaction with a benzothiazole-containing reagent. For instance, a cyano group at the C-3 position can be utilized for further reactions.

-

Cyclization and final product formation: Subsequent reactions, such as hydrolysis or cycloaddition, can lead to the final 3-benzothiazole-daphnetin derivative.[10]

A specific example involves the synthesis of 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2-oxo-2H-chromene-4-carboxylic acid and its amide derivative. This process starts with a daphnetin derivative and involves the addition of NaCN followed by further chemical transformations.[10]

Biological Activity and Structure-Activity Relationships

The introduction of a benzothiazole group at the C-3 position of daphnetin has been shown to influence its biological activity.

Antioxidant Activity

Studies on various 3-substituted daphnetin derivatives have indicated that the introduction of a strong electron-withdrawing group like benzothiazole can slightly reduce the antioxidant activity compared to the parent daphnetin molecule.[10] The antioxidant properties of daphnetin and its derivatives are often evaluated using assays such as DPPH, ABTS+, and FRAP to measure their free radical scavenging effects.[6]

Table 1: Antioxidant Activity of a 3-Benzothiazole Daphnetin Derivative Note: Specific quantitative data for a 3-benzothiazole daphnetin was not available in the provided search results. The table structure is provided as a template for future data.

| Compound | DPPH IC50 (µM) | ABTS+ IC50 (µM) | FRAP (µM Trolox equivalents) |

| Daphnetin | Data not available | Data not available | Data not available |

| 3-Benzothiazole-daphnetin | Data not available | Data not available | Data not available |

Anticancer Activity

Benzothiazole derivatives are well-known for their anticancer properties, and their incorporation into the daphnetin structure is a promising strategy for developing new anticancer agents.[7][8] Daphnetin itself has been reported to inhibit EGFR tyrosine kinase and can bind effectively in its hydrophobic pocket.[11] The anticancer mechanism of daphnetin involves the modulation of several signaling pathways, including NF-κB and PI3K/Akt.[12][13]

Table 2: Cytotoxic Activity of Daphnetin and Related Derivatives Note: The following data is for daphnetin and other coumarin hybrids, as specific data for 3-benzothiazole-daphnetin was not found.

| Compound | Cell Line | IC50 (µM) | Reference |

| Daphnetin derivative 5 | PC-3 | 3.56 | [11] |

| Daphnetin derivative 4b | PC-3 | 8.99 | [11] |

| Daphnetin derivative 4a | PC-3 | 10.22 | [11] |

| Daphnetin derivative 4c | MDA-MB-231 | 8.5 | [11] |

| Daphnetin | Ovarian Cancer Cells (in vitro) | 5, 10, 20, 40 µg/mL | [2] |

Mechanism of Action: Key Signaling Pathways

The pharmacological effects of daphnetin and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for the rational design and development of new therapeutic agents.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer.[12][13] Daphnetin has been shown to suppress inflammatory responses and inhibit the proliferation and migration of cancer cells by regulating the NF-κB pathway.[12][13]

Caption: Inhibition of the NF-κB signaling pathway by 3-benzothiazole-daphnetin.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[12] Daphnetin has been shown to induce ROS-dependent apoptosis in ovarian cancer by targeting the Akt/mTOR pathway.[12] It can also induce autophagy and apoptosis in ovarian cancer cells via the AMPK/Akt/mTOR pathway.[12]

Caption: Modulation of the PI3K/Akt/mTOR pathway by 3-benzothiazole-daphnetin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 3-benzothiazole-daphnetin) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Perspectives

The development of 3-benzothiazole-daphnetin and its analogs represents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:

-

Optimization of the chemical structure: Further structural modifications of the 3-benzothiazole-daphnetin scaffold could lead to compounds with improved potency and selectivity.

-

In-depth mechanistic studies: A more detailed investigation into the molecular mechanisms of action, including the identification of specific protein targets, is warranted.

-

In vivo evaluation: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

-

Exploration of other therapeutic areas: Given the broad biological activities of both daphnetin and benzothiazole, these hybrid molecules may have potential applications in other diseases beyond cancer and inflammation.

Conclusion

The synthesis and biological evaluation of 3-benzothiazole-daphnetin derivatives represent a significant advancement in the field of medicinal chemistry. By combining the favorable pharmacological properties of daphnetin and benzothiazole, these novel compounds hold considerable promise for the development of new drugs for the treatment of cancer and other diseases. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this exciting class of molecules.

References

- 1. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 3. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

- 13. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-BTD as a Fluorescent Probe for Catechol-O-Methyltransferase

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the chemical and fluorescent properties of 3-BTD (3-Benzothiazole-daphnetin), a two-photon probe for Catechol-O-methyltransferase (COMT), outlining its mechanism, and providing protocols for its application in cellular imaging.

Introduction to this compound

3-Benzothiazole-daphnetin, commonly known as this compound, is a specialized fluorescent probe designed for the detection and imaging of Catechol-O-methyltransferase (COMT) activity in living cells and tissue sections.[1] As a two-photon probe, this compound offers advantages for deep-tissue imaging with reduced phototoxicity and background fluorescence. Its application is particularly relevant in neuroscience and pharmacology, where COMT is a key enzyme in the metabolism of catecholamine neurotransmitters and a target for drugs treating conditions like Parkinson's disease.

The operational principle of this compound is based on an enzymatic reaction. In its native state, this compound is largely non-fluorescent. Upon enzymatic methylation by COMT, it is converted into a highly fluorescent product, 3-BTMD, allowing for a direct and quantifiable visualization of COMT activity.

Chemical Properties and Mechanism of Action

The fluorescence of this compound is contingent on a specific enzymatic reaction. COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety on the this compound molecule. This reaction results in the formation of 8-O-methylated this compound (3-BTMD), which is a fluorescent compound. The kinetic mechanism of this reaction is an ordered sequential process where SAM binds to COMT first, followed by the catechol substrate (this compound).

Photophysical Properties

Table 1: Representative Photophysical Properties of BTD Derivatives

| Compound Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ) | Solvent/State |

| 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole | N/A | 519–536 nm | Up to 93% | Solid State |

| D-π-A-π-D BTD systems | ~417 nm | Blue-green region | ~0.65 | Solution |

| Benzothiazole-phenoxazine emitters | ~400 nm (CT band) | N/A | N/A | Toluene |

| Coumarin-benzothiazole azo dyes | 406-488 nm | N/A | N/A | Various Solvents |

Note: The data above is for general BTD derivatives and not for this compound specifically. These values are intended to provide a general indication of the photophysical characteristics of this class of dyes.

Experimental Protocols

The following protocols are generalized for the use of this compound in cell-based assays. Optimization for specific cell types and experimental conditions is highly recommended.

Reagent Preparation

-

Stock Solution: Prepare a stock solution of this compound in the range of 1-10 mM in anhydrous DMSO.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light.[1] Based on vendor recommendations, the solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]

Live-Cell Imaging of COMT Activity

This protocol is a starting point for imaging endogenous COMT activity in cultured cells (e.g., U87-MG human glioblastoma cells).

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach 60-80% confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to a final working concentration. A starting concentration in the range of 5-25 µM is recommended.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped for live-cell imaging. For two-photon microscopy, an excitation wavelength in the near-infrared range (e.g., 780-820 nm) would be a typical starting point for a blue-emitting fluorophore. The emission should be collected in the blue channel.

Data Interpretation and Considerations

-

Fluorescence Intensity: The intensity of the fluorescence signal is proportional to the rate of 3-BTMD formation and, therefore, to the COMT enzymatic activity.

-

Controls: It is essential to include appropriate controls in the experiment. A negative control with a known COMT inhibitor can validate that the observed fluorescence is due to COMT activity. A positive control with recombinant COMT can be used to confirm the probe's responsiveness.

-

Photostability: Like many fluorescent dyes, 3-BTMD may be susceptible to photobleaching. It is advisable to use the lowest possible excitation power and exposure times to minimize this effect.

-

Two-Photon Microscopy: For optimal results, especially in tissue imaging, the use of a two-photon microscope is recommended to leverage the specific design of this compound as a two-photon probe.

Conclusion

This compound is a valuable tool for the real-time monitoring of COMT activity in biological systems. Its mechanism of action, based on enzymatic activation to a fluorescent product, provides a direct and sensitive readout of enzyme function. While detailed photophysical characterization is not widely available, the established protocols and the known properties of the BTD class of dyes enable its effective use in cellular imaging applications for researchers in pharmacology and neuroscience. Further optimization of staining and imaging parameters for specific experimental systems will ensure high-quality, reproducible results.

References

3-Amino-1,2,4-benzotriazine-1,4-dioxide (3-BTD) as a Tool for Studying Enzyme Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2,4-benzotriazine-1,4-dioxide (3-BTD), more commonly known as Tirapazamine (B611382) (TPZ), is a heteroaromatic N-oxide that has garnered significant attention in pharmacology and biochemistry.[1] Initially developed as a hypoxia-activated prodrug for cancer therapy, its unique mechanism of action makes it an invaluable tool for studying the kinetics of specific enzyme classes, particularly oxidoreductases.[2][3][4] The bioactivation of this compound is dependent on enzymatic reduction, offering a direct method to probe the activity and characteristics of reductases involved in its metabolism.

This guide provides a comprehensive overview of the application of this compound in enzyme kinetics, detailing its mechanism of action, experimental protocols for enzyme assays, and quantitative data on its interaction with key enzymes.

Core Mechanism: Bioreductive Activation

The utility of this compound in enzyme kinetics stems from its bioreductive activation pathway. This process is primarily catalyzed by one-electron and two-electron reductases, most notably flavoenzymes such as NADPH:cytochrome P-450 reductase (P-450R) and NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase).[1][5]

-

One-Electron Reduction: Enzymes like P-450R reduce this compound by a single electron, transforming it into a highly reactive oxidizing radical anion.[5][6]

-

Oxygen-Dependent Fate: The fate of this radical is dictated by the local oxygen concentration.

-

Under aerobic (oxic) conditions: The radical rapidly reacts with molecular oxygen (O₂) to regenerate the parent this compound molecule while producing a superoxide (B77818) radical (O₂⁻). This process, known as "redox cycling," consumes a reducing equivalent (e.g., from NADPH) in each cycle. This futile cycle forms the basis of a continuous assay to measure enzyme activity by monitoring cofactor consumption.[5]

-

Under anaerobic (hypoxic) conditions: In the absence of oxygen, the this compound radical is sufficiently stable to diffuse and induce oxidative damage to cellular macromolecules like DNA, which is the basis for its anti-tumor activity.[4][6]

-

This oxygen-dependent mechanism allows this compound to serve as an effective substrate for measuring the activity of reductases under controlled aerobic laboratory conditions.

Caption: Bioreductive activation pathway of this compound (Tirapazamine).

Detailed Experimental Protocol: Spectrophotometric Enzyme Assay

This protocol describes a standard method for determining the kinetic parameters of a reductase enzyme (e.g., P-450R) using this compound as a substrate by monitoring the oxidation of NADPH.

1. Principle

The activity of the reductase is measured by the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹. This allows for the direct calculation of the reaction velocity.

2. Reagents and Materials

-

Enzyme: Purified recombinant reductase (e.g., human NADPH:cytochrome P-450 reductase). Store as per manufacturer's instructions.

-

Buffer: 50 mM Tris-HCl buffer, pH 7.4, containing 0.1 mM EDTA.

-

This compound Stock Solution: 10 mM this compound (Tirapazamine) dissolved in DMSO. Store protected from light.

-

NADPH Stock Solution: 10 mM NADPH in buffer. Prepare fresh daily and keep on ice.

-

Instrumentation: UV-Vis spectrophotometer with temperature control, cuvettes (1 cm path length).

3. Assay Procedure

-

Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix (for multiple reactions) containing the buffer and the desired final concentration of NADPH (e.g., 100-200 µM).

-

Substrate Dilutions: Prepare serial dilutions of the this compound stock solution to achieve a range of final concentrations for kinetic analysis (e.g., 1 µM to 100 µM).

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

-

Reaction Initiation:

-

To a cuvette, add the appropriate volume of the buffer/NADPH master mix.

-

Add the desired volume of the this compound dilution.

-

Mix gently by pipetting.

-

Place the cuvette in the spectrophotometer and record a baseline reading for ~60 seconds.

-

Initiate the reaction by adding a small, fixed amount of the enzyme solution (e.g., 5-10 nM final concentration).

-

Mix immediately and begin recording the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

-

-

Control Reactions: Perform control reactions lacking the enzyme or the this compound substrate to account for any non-enzymatic NADPH oxidation.

4. Data Analysis

-

Calculate Initial Velocity (V₀): Determine the linear rate of absorbance change per minute (ΔAbs/min) from the initial phase of the reaction. Convert this rate to µM/min using the Beer-Lambert law:

-

V₀ (µM/min) = (ΔAbs/min / 6.22) * 1000

-

-

Determine Kinetic Parameters:

-

Plot the initial velocities (V₀) against the corresponding this compound concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the maximal velocity (Vmax) and the Michaelis constant (Km).

-

Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.[7]

-

Caption: General experimental workflow for a this compound enzyme kinetics assay.

Quantitative Kinetic Data

The reactivity of this compound and its analogues varies significantly between different reductase enzymes. This selectivity is crucial for both its therapeutic application and its use as a research tool. The following table summarizes key kinetic data from studies involving the single-electron reduction of Tirapazamine (TPZ) and a related derivative by major flavoenzymes.

| Compound | Enzyme | Kinetic Parameter | Value | Reference |

| Tirapazamine (TPZ) | Rat P-450R | kcat/Km (µM⁻¹s⁻¹) | 1.1 ± 0.1 | [5] |

| Human P-450R | kcat/Km (µM⁻¹s⁻¹) | 0.95 ± 0.05 | [5] | |

| Human NQO1 | kcat/Km (µM⁻¹s⁻¹) | 0.0016 ± 0.0001 | [5] | |

| ADR/ADX System | kcat/Km (µM⁻¹s⁻¹) | 0.0020 ± 0.0002 | [5] | |

| SN30000 (TPZ Analogue) | HT29 Cell Reductases | Apparent Km (µM) | ~15 | [2] |

P-450R: NADPH:cytochrome P-450 reductase; NQO1: NAD(P)H:quinone oxidoreductase; ADR/ADX: Adrenodoxin reductase/adrenodoxin system.

The data clearly demonstrates that Tirapazamine is a much more efficient substrate for single-electron reductases like P-450R compared to the two-electron reductase NQO1. This differential activity is a key area of study in the development of bioreductive drugs.

Logical Relationships in Enzyme Selectivity

The interaction of this compound with different classes of reductases highlights important logical relationships in its mechanism. While single-electron reductases drive a rapid redox cycle under aerobic conditions, the interaction with two-electron reductases like DT-diaphorase (NQO1) is less efficient and more complex.[1] NQO1 is an obligate two-electron reductase, which should theoretically produce a stable, non-radical metabolite.[8] However, studies show that NQO1 reduces aromatic N-oxides at very low rates, and this process is still accompanied by the production of superoxide, suggesting a deviation from a simple two-electron transfer.[1] This indicates that the initial reduction product may be unstable or that a minor single-electron pathway coexists.

Caption: Logical relationship of this compound metabolism by different reductases.

This compound (Tirapazamine) is a versatile and powerful probe for investigating the kinetic properties of oxidoreductase enzymes, particularly flavoproteins involved in xenobiotic metabolism. Its well-characterized bioreductive activation, coupled with a straightforward spectrophotometric assay, allows researchers to determine key kinetic parameters like Km and Vmax. The differential reactivity of this compound with various reductases provides a framework for classifying enzyme function and is instrumental in the rational design and development of novel enzyme-activated therapeutics. For professionals in biochemistry and drug development, this compound serves as a benchmark compound for exploring the complex landscape of cellular reduction-oxidation reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Flavoenzyme-Catalyzed Reduction of Tirapazamine Derivatives: Implications for Their Prooxidant Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms for the hypoxia-dependent activation of 3-amino-1,2,4-benzotriazine-1,4-dioxide (SR 4233) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. DT-diaphorase: a target for new anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Underlying Mechanism of 3-BTD Methylation by COMT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic inactivation of catecholamines and other catechol-containing compounds.[1][2] Its role in neurotransmitter degradation has made it a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[3] Understanding the precise mechanism of COMT-mediated methylation is paramount for the development of novel and effective inhibitors. 3-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (3-BTD) has emerged as a valuable tool for this purpose, serving as a highly sensitive fluorescent probe for COMT activity.[4] This technical guide provides a comprehensive overview of the core mechanism of this compound methylation by COMT, detailing the enzymatic kinetics, experimental protocols for its study, and the underlying molecular interactions.

Core Mechanism of this compound Methylation

The methylation of this compound by COMT follows a sequentially ordered Bi-Bi kinetic mechanism.[1][3][5] This process is dependent on the presence of a methyl donor, S-adenosyl-L-methionine (SAM), and a divalent cation, typically Magnesium (Mg²⁺).[1][6]

The catalytic cycle can be summarized in the following key steps:

-

SAM Binding: The reaction is initiated by the binding of the cofactor SAM to the COMT enzyme.[1][3]

-

Mg²⁺ Binding: Subsequently, a Mg²⁺ ion binds to the COMT-SAM complex.[1] The binding of Mg²⁺ is proposed to induce a conformational change in the catechol-binding site, preparing it for the substrate.[1]

-

This compound Binding: The catechol substrate, this compound, then binds to the COMT-SAM-Mg²⁺ complex, forming a quaternary structure.[1]

-

Methyl Transfer: The methyl group from SAM is transferred to one of the hydroxyl groups of this compound. Molecular docking simulations suggest a preference for the methylation of the C-8 phenolic group, as it is positioned closer to the methyl group of SAM in the active site.[2][7]

-

Product Release: The reaction concludes with the ordered release of the methylated product, 3-bromo-7-hydroxy-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (3-BTMD), followed by the Mg²⁺ ion and finally S-adenosyl-L-homocysteine (SAH).[1]

Quantitative Data: Enzyme Kinetics

The enzymatic methylation of this compound by COMT has been characterized by Michaelis-Menten kinetics.[4] The following tables summarize the key kinetic parameters obtained from various studies.

Table 1: Kinetic Parameters for this compound O-Methylation by Human COMT

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Catalytic Efficacy (Vmax/Km) (mL/min/mg) | Reference |

| Recombinant Human S-COMT | 0.02 - 5.0 (concentration range studied) | Not explicitly stated in snippet | Not explicitly stated in snippet | [8] |

| Human COMT | Near-identical Km to U87-MG S9 | Not explicitly stated in snippet | 56.3 | [4] |

Table 2: Interspecies Comparison of Kinetic Parameters for this compound O-Methylation in Liver S9 Fractions

| Species | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Clint, Vmax/Km) | Reference |

| Human (HLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Lowest among tested species | [9] |

| Monkey (CyLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Data not explicitly stated in snippet | [9] |

| Dog (DLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | High | [9] |

| Mouse (MLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Moderate | [9] |

| Rat (RLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Highest among tested species | [9] |

| Minipig (PLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | High | [9] |

| Guinea Pig (GpLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Low | [9] |

| Rabbit (RaLS9) | Data not explicitly stated in snippet | Data not explicitly stated in snippet | Low | [9] |

Table 3: Inhibitory Constants (IC50 and Ki) of Selected Compounds on this compound Methylation

| Inhibitor | IC50 (μM) | Ki (nM) | Inhibition Type | Reference |

| Tolcapone | 0.017 - 0.1173 (in various species) | Not explicitly stated in snippet | Not explicitly stated in snippet | [9] |

| Oleanic acid | 4.74 | Not explicitly stated in snippet | Mixed (uncompetitive and non-competitive) | [8] |

| Betulinic acid | 5.07 | Not explicitly stated in snippet | Mixed (uncompetitive and non-competitive) | [8] |

| Celastrol | 3.89 | Not explicitly stated in snippet | Mixed (uncompetitive and non-competitive) | [8] |

| Scutellarein | Not explicitly stated in snippet | 14.09 ± 3.73 | Competitive | [10] |

| Baicalein | Not explicitly stated in snippet | 14.51 ± 4.58 | Competitive | [10] |

| Oroxylin A | Not explicitly stated in snippet | 8.82 ± 2.33 | Competitive | [10] |

Experimental Protocols

The following section details a generalized protocol for a fluorometric assay to determine COMT activity and inhibition using this compound as a substrate.

Materials and Reagents:

-

Recombinant human S-COMT

-

This compound (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Phosphate buffer saline (PBS) or Tris-HCl buffer (pH 7.4)

-

Test inhibitors dissolved in DMSO

-

Acetonitrile (B52724) with 0.1% formic acid (stop solution)

-

Multi-mode microplate reader with fluorescence detection capabilities

COMT Activity Assay Protocol:

-

Prepare Reaction Mixture: In a microplate well, prepare a reaction mixture with a final volume of 200 μL containing:

-

Recombinant human S-COMT (e.g., 2.0 μg/mL)

-

MgCl₂ (e.g., 5 mM)

-

DTT (e.g., 1 mM)

-

This compound (e.g., 2 μM)

-

PBS or Tris-HCl buffer (to final volume)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes.[8][10]

-

Initiate Reaction: Initiate the methylation reaction by adding SAM (e.g., 200 μM).[8]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 6 minutes), ensuring the reaction is within the linear range.[8][10]

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.[10]

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[10]

-

Fluorescence Measurement: Transfer the supernatant to a new microplate and measure the fluorescence intensity of the product, 3-BTMD. The excitation wavelength is typically set at 390 nm and the emission wavelength at 510 nm.[8][10]

COMT Inhibition Assay Protocol:

-

Prepare Reaction Mixture with Inhibitor: Follow the same procedure as the activity assay, but include varying concentrations of the test inhibitor (dissolved in DMSO) in the initial reaction mixture. A DMSO-only control should be included to represent 100% enzyme activity.

-

Proceed with Assay: Follow steps 2-7 of the COMT Activity Assay Protocol.

-

Calculate Percentage Inhibition: The residual COMT activity can be calculated using the formula: (Fluorescence signal with inhibitor / Fluorescence signal of DMSO control) x 100%.[8] The IC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis:

To determine the Km and Vmax values, the assay is performed with varying concentrations of this compound (e.g., 0.02 to 5.0 μM).[8] The data are then fitted to the Michaelis-Menten equation using non-linear regression software.[9] To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (this compound) and the inhibitor. The data can be visualized using a Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[10]

Visualizations

Signaling Pathway of this compound Methylation by COMT

Caption: Ordered sequential mechanism of this compound methylation by COMT.

Experimental Workflow for COMT Inhibition Assay

Caption: Workflow for a COMT fluorescence-based inhibition assay.

References

- 1. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

3-Benzothiazole-Daphnetin in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of 3-Benzothiazole-daphnetin and its parent compounds, daphnetin (B354214) and benzothiazole (B30560) derivatives, in the field of neuroscience. This document consolidates current research findings, details key experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction: A Novel Compound at the Intersection of Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis present a significant challenge to modern medicine due to their complex pathology, often involving neuroinflammation, oxidative stress, and neuronal apoptosis. The scientific community is actively exploring novel therapeutic agents that can target these multifaceted disease mechanisms.

Daphnetin , a natural coumarin (B35378) derivative (7,8-dihydroxycoumarin), has been identified as a promising neuroprotective agent with potent anti-inflammatory and antioxidant properties.[1][2][3] Concurrently, the benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed for the treatment of neurodegenerative disorders due to their ability to interact with various biological targets.[4][5]

The synthesis of 3-Benzothiazole-daphnetin represents a strategic amalgamation of these two pharmacophores, aiming to create a multi-target-directed ligand with potentially enhanced efficacy in treating neurological disorders. This guide will explore the foundational research on daphnetin and benzothiazole derivatives and extrapolate the potential therapeutic applications and research directions for 3-Benzothiazole-daphnetin.

Daphnetin: A Potent Neuroprotective Agent

Daphnetin has demonstrated significant neuroprotective effects across a range of preclinical studies. Its mechanisms of action are primarily centered on the mitigation of neuroinflammation and oxidative stress.

Anti-inflammatory and Neuroprotective Mechanisms

Daphnetin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, particularly in microglia, the resident immune cells of the central nervous system.[1]

-

Inhibition of Pro-inflammatory Mediators: Daphnetin significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglia activated by lipopolysaccharide (LPS) or β-amyloid (Aβ).[1] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

-

Modulation of Signaling Pathways:

-

NF-κB Pathway: Daphnetin blunts the transcriptional activity of nuclear factor-kappa B (NF-κB) by down-regulating the phosphorylation and nuclear translocation of RelA/p65.[1] This is achieved by reducing the activation of IκB kinase (IKK), which in turn inhibits the phosphorylation and degradation of IκB, the inhibitor of NF-κB.[1]

-

MAPK Pathway: Daphnetin alters the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, in activated microglia.[1][6] Specifically, it has been shown to attenuate H2O2-induced apoptosis in neuronal-like PC12 cells by suppressing p38 and JNK phosphorylation.[7]

-

PI3K/Akt Pathway: The compound blocks the phosphatidylinositol-3 kinase (PI-3K)/protein kinase B (Akt) signaling pathway in activated microglia, which contributes to the reduction in NF-κB transcriptional activity.[1]

-

Nrf2/HO-1 Pathway: In models of Alzheimer's disease, daphnetin has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant defense system.[8]

-

Data Presentation: In Vitro and In Vivo Effects of Daphnetin

The following tables summarize the quantitative data from key studies on the neuroprotective effects of daphnetin.

Table 1: In Vitro Effects of Daphnetin on Neuronal and Glial Cells

| Cell Line/Primary Culture | Experimental Model | Daphnetin Concentration | Observed Effects | Reference |

| BV2 microglia | LPS or Aβ stimulation | Dose-dependent | Suppressed production of IL-1β and TNF-α. Inhibited iNOS and COX-2 expression. | [1] |

| PC12 cells | H2O2-induced apoptosis | Concentration-dependent | Attenuated apoptosis, reduced cleavage of PARP and caspase-3, inhibited phosphorylation of p38 and JNK. | [6][7] |

| Primary cortical neurons | NMDA-induced excitotoxicity | 0.1, 1, 10 µM | Prevented neuronal cell loss, inhibited intracellular Ca²⁺ overload. | [9] |

Table 2: In Vivo Effects of Daphnetin in Animal Models of Neurological Disorders

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Alzheimer's disease mouse model (APP/PS1) | Not specified | Reversed memory deficits, inhibited BACE1 activity, activated Nrf2/HO-1 pathway. | [8] |

| Cerebral ischemia mouse model (BCCAO) | Dose-dependent | Increased neuron survival in hippocampus, improved spatial memory, preserved blood-brain barrier integrity. | [10] |

| Experimental Autoimmune Encephalomyelitis (EAE) mice | 2 mg/kg and 8 mg/kg | Alleviated clinical symptoms, reduced CNS inflammation and demyelination, suppressed Th1 and Th17 cell responses. | [11][12] |

Signaling Pathway Visualization

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by daphnetin.

References

- 1. Daphnetin attenuates microglial activation and proinflammatory factor production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic interplay of various mediators involved in mediating the neuroprotective effect of daphnetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Daphnetin protects neurons in an Alzheimer disease mouse model and normal rat neurons by inhibiting BACE1 activity and activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daphnetin Alleviates Experimental Autoimmune Encephalomyelitis via Regulating Dendritic Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Daphnetin alleviates experimental autoimmune encephalomyelitis by suppressing Th1 and Th17 cells and upregulating Th2 and regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Catechol-O-Methyltransferase (COMT) Activity with the 3-BTD Probe: A Technical Guide

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme in cellular metabolism, primarily responsible for the degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] By catalyzing the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate, COMT plays a vital role in regulating neurotransmitter levels, particularly in the prefrontal cortex.[1][4] Given its importance, COMT is a significant drug target for various neurological and psychiatric disorders, including Parkinson's disease.[5][6]

The study of COMT activity and the screening for its inhibitors require robust and sensitive assay methodologies. The fluorescent probe 3-O-(7-azabenzotriazolyl)dopamine (3-BTD) has emerged as a superior tool for this purpose. COMT-catalyzed methylation of the non-fluorescent this compound yields a single, highly fluorescent product, 3-O-methyl-7-azabenzotriazolyl)dopamine (3-BTMD), providing a direct and ultrasensitive readout of enzyme activity.[5][7] This guide provides an in-depth overview of the this compound probe, its mechanism, detailed experimental protocols for its use, and a summary of key quantitative data for researchers in pharmacology and drug development.

Mechanism of this compound Probe Action

The utility of this compound as a probe is rooted in the specific enzymatic reaction catalyzed by COMT. In the presence of the methyl donor SAM and the cofactor Mg²⁺, COMT regioselectively transfers a methyl group to one of the hydroxyl groups of the this compound catechol moiety. This O-methylation results in the formation of the fluorescent product 3-BTMD, whose fluorescence intensity is directly proportional to COMT activity.[5] The reaction follows an ordered sequential mechanism, providing a clear basis for kinetic studies.[7]

Caption: Mechanism of the COMT-catalyzed conversion of this compound.

COMT Catalytic Pathway

Kinetic studies have revealed that the COMT-catalyzed reaction proceeds via an ordered sequential Bi-Bi mechanism.[7] This mechanism involves the formation of a quaternary complex. The co-substrate SAM is the first to bind to the enzyme, followed by the cofactor Mg²⁺, and finally the catechol substrate (this compound). After the methyl transfer, the products are released in an ordered fashion: first the methylated product (3-BTMD), then Mg²⁺, and finally S-adenosyl-l-homocysteine (SAH).[7][8] This ordered process is crucial for understanding enzyme kinetics and inhibitor interactions.

Caption: The ordered sequential Bi-Bi kinetic mechanism of COMT.

Experimental Protocols

In Vitro COMT Activity Assay using this compound

This protocol is adapted from methodologies described for determining COMT activity and screening for inhibitors using recombinant human S-COMT.[5][9]

1. Reagents and Materials:

-

Recombinant human S-COMT

-

This compound probe (stock in DMSO)

-

S-adenosyl-l-methionine (SAM) (prepare fresh)

-

Magnesium Chloride (MgCl₂)

-

Assay Buffer: Tris-HCl or similar, pH 7.4-7.6

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black microplates (for fluorescence)

-

Multi-mode microplate reader with fluorescence detection

2. Assay Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, MgCl₂, and the COMT enzyme solution.

-

Add Inhibitor (for screening): Add the test compound at various concentrations or DMSO as a vehicle control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 3-5 minutes to allow the enzyme and inhibitors to interact.

-

Initiate Reaction: Start the enzymatic reaction by adding a solution containing both the this compound probe and SAM. The final concentrations should be optimized, but typical ranges are 0.02-5.0 µM for this compound and ~200 µM for SAM.[9]

-

Incubation: Incubate the plate at 37°C for a fixed period, typically 4-6 minutes. The reaction should be monitored to ensure it remains within the linear range.[9]

-

Measure Fluorescence: Stop the reaction (e.g., by adding a strong acid like HCl, though often not necessary if reading immediately) and measure the fluorescence intensity.

-

Data Analysis:

-

For inhibitor screening: Calculate the percentage of residual COMT activity using the formula: (Signal_inhibitor / Signal_DMSO) * 100%.[9]

-

Plot the residual activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

For kinetic studies: Vary the concentration of this compound while keeping SAM constant. Measure the initial reaction velocity (rate of fluorescence increase) at each substrate concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.[9]

-

Caption: A streamlined workflow for screening COMT inhibitors using the this compound probe.

Quantitative Data Summary

The this compound probe has been used to determine key kinetic parameters for COMT and to quantify the potency of various inhibitors.

Table 1: Kinetic Parameters for this compound O-Methylation by COMT

| Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Catalytic Efficacy (Vₘₐₓ/Kₘ) | Reference |

| Recombinant Human S-COMT | 0.38 ± 0.029 | 13.8 ± 0.30 | 36.3 mL/min/mg | [9] |

| U87-MG Cell S9 Fraction | ~0.38 | Not specified | 56.3 mL/min/mg | [5] |

Note: The catalytic efficacy for U87-MG S9 was reported to be higher than all previously reported COMT substrates.[5]

Table 2: Inhibition of Human S-COMT by Natural Pentacyclic Triterpenes

This table presents kinetic parameters for select compounds identified as COMT inhibitors using the this compound assay. These compounds were found to exhibit a mixed inhibition pattern.[9][10]

| Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Reference |

| Oleanic Acid | 4.74 | 5.6 | Mixed | [9] |

| Betulinic Acid | 5.07 | 4.8 | Mixed | [9] |

| Celastrol | 3.89 | 3.5 | Mixed | [9] |

Application in Drug Discovery

The high sensitivity and reliability of the this compound fluorescent assay make it exceptionally well-suited for high-throughput screening (HTS) of novel COMT inhibitors.[9][11] Its ability to function in complex biological matrices, such as cell lysates (S9 fractions), allows for the evaluation of compound potency in a more physiologically relevant context.[5] Furthermore, the probe's properties have enabled the in-situ monitoring and visualization of COMT activity in living cells and plant tissues, opening new avenues for understanding the enzyme's biological function and regulation.[5]

References

- 1. genomind.com [genomind.com]

- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. COMT catechol-O-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. COMT gene: MedlinePlus Genetics [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Research Applications of 3-Benzothiazole-daphnetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current basic research applications of 3-Benzothiazole-daphnetin, a synthetic derivative of the natural coumarin (B35378) daphnetin (B354214). This document details its synthesis, known biological activities with a focus on its antioxidant properties, and potential therapeutic applications based on the activities of its parent compounds. Experimental protocols and quantitative data are presented to facilitate further research and development.

Core Compound Profile

3-Benzothiazole-daphnetin, scientifically known as 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxycoumarin, is a novel compound synthesized to explore the structure-activity relationship of daphnetin derivatives. The introduction of a benzothiazole (B30560) moiety at the C-3 position of the daphnetin core has been investigated for its potential to modulate the biological activity of the parent molecule.

Synthesis of 3-Benzothiazole-daphnetin

The synthesis of 3-Benzothiazole-daphnetin is achieved through a multi-step process. A key method involves the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde (B138039). The detailed synthetic route for a series of 3-substituted daphnetin derivatives, including the benzothiazole analog, has been described.

Below is a generalized workflow for the synthesis of 3-substituted daphnetin derivatives, culminating in the introduction of the benzothiazole group.

Biological Activity and Potential Applications

The primary reported biological activity of 3-Benzothiazole-daphnetin is its antioxidant capacity. While the introduction of the benzothiazole group at the C-3 position slightly reduces the antioxidant activity compared to the parent daphnetin, it remains a subject of interest for its potential in other therapeutic areas, given the broad bioactivities of both daphnetin and benzothiazole derivatives.

Antioxidant Activity

Studies have demonstrated that the catechol moiety of daphnetin is crucial for its antioxidant effects. The antioxidant potential of 3-Benzothiazole-daphnetin has been quantified using various standard assays.

Table 1: In Vitro Antioxidant Activity of 3-Benzothiazole-daphnetin and Parent Compound

| Compound | FRAP (mmol Trolox/mmol sample) | DPPH EC50 (μM) | ABTS+ TEAC |

| Daphnetin (Parent Compound) | 2.5 | 46.20 | >1 |

| 3-Benzothiazole-daphnetin | Slightly reduced vs. Daphnetin | Data not specified | Data not specified |

Data is synthesized from findings where a direct comparison was available. "Slightly reduced" indicates the qualitative description from the literature.

Potential Anticancer and Anti-inflammatory Activity (Inferred)

While specific studies on the anticancer and anti-inflammatory effects of 3-Benzothiazole-daphnetin are limited, the parent compound, daphnetin, has been shown to modulate key signaling pathways involved in cancer and inflammation, such as NF-κB, PI3K/Akt, and MAPK pathways.[1][2][3][4] Benzothiazole derivatives are also known for their anticancer properties.[5] This suggests that 3-Benzothiazole-daphnetin could be a candidate for investigation in these areas.

Signaling Pathways of Interest

Based on the known mechanisms of daphnetin, the following signaling pathways are of high interest for investigating the biological effects of 3-Benzothiazole-daphnetin.

NF-κB Signaling Pathway